Benfluorex hydrochloride
Overview
Description
Benfluorex hydrochloride is an anorectic and hypolipidemic agent that is structurally related to fenfluramine, a substituted amphetamine . It was primarily used to improve glycemic control and decrease insulin resistance in individuals with poorly controlled type-2 diabetes . The compound was marketed under the brand name Mediator and was on the market from 1976 until 2009 . due to its association with severe cardiovascular side effects, including heart valve disease, it was withdrawn from the market .
Mechanism of Action
Target of Action
Benfluorex hydrochloride primarily targets the cells in the body to make them more sensitive to insulin . This means that the body makes better use of the insulin it produces, which results in a reduction in blood glucose levels .
Mode of Action
This compound is an anorectic and hypolipidemic agent that is structurally related to fenfluramine . It works by increasing the sensitivity of cells to insulin, which enhances the body’s ability to use the insulin it produces . This results in a decrease in blood glucose levels .
Biochemical Pathways
It is known that the drug has an effect on the liver by increasing the production of glycogen , which is the storage form of glucose in the liver . This suggests that this compound may influence the glycogen synthesis pathway.
Pharmacokinetics
It is known that the drug is excreted through the kidneys .
Result of Action
The primary result of this compound’s action is an improvement in glycemic control and a decrease in insulin resistance in people with poorly controlled type-2 diabetes . This is achieved through the drug’s ability to increase cellular sensitivity to insulin and reduce blood glucose levels .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that the European Medicines Agency recommended withdrawing all medicines containing benfluorex in 2009 due to the risks outweighing the benefits .
Biochemical Analysis
Biochemical Properties
Benfluorex hydrochloride has been widely used for the treatment of atherogenic metabolic disorders and impaired carbohydrate metabolism (particularly in obese type-II diabetic patients) as well as an anorectic drug . Due to its potentially performance-enhancing properties, this compound has been added to the list of prohibited compounds and methods of doping by the World Anti-Doping Agency (WADA) in 2010 .
Cellular Effects
The cellular effects of this compound are mediated by the metabolite norfenfluramine on 5HT 2B receptors of heart valves, leading to a characteristic pattern of heart failure following proliferation of cardiac fibroblasts on the tricuspid valve . Both fenfluramine and this compound form norfenfluramine as a metabolite .
Molecular Mechanism
It is known that it is structurally related to fenfluramine, and both of these compounds form norfenfluramine as a metabolite . This metabolite acts on 5HT 2B receptors of heart valves, leading to a characteristic pattern of heart failure .
Metabolic Pathways
The metabolic pathways of this compound involve the formation of norfenfluramine as a metabolite
Preparation Methods
The synthesis of benfluorex hydrochloride involves several steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:
Preparation of the intermediate: The synthesis begins with the preparation of 3-(trifluoromethyl)phenylpropan-2-amine.
Formation of the final product: The intermediate is then reacted with benzoic acid to form benfluorex, which is subsequently converted to its hydrochloride salt.
Industrial production methods involve optimizing these steps to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Benfluorex hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benfluorex hydrochloride has been used in various scientific research applications, including:
Chemistry: It serves as a model compound for studying the reactivity of substituted amphetamines.
Biology: Researchers have investigated its effects on cellular metabolism and insulin sensitivity.
Medicine: Before its withdrawal, it was studied for its potential benefits in managing type-2 diabetes and related metabolic disorders.
Industry: The compound’s synthesis and production methods have been optimized for industrial applications.
Comparison with Similar Compounds
Benfluorex hydrochloride is structurally related to fenfluramine, another substituted amphetamine. Both compounds share similar anorectic and hypolipidemic properties. this compound was found to have a higher risk of causing cardiovascular side effects, leading to its withdrawal from the market . Other similar compounds include:
Fenfluramine: Used as an appetite suppressant but also withdrawn due to cardiovascular risks.
Dexfenfluramine: A related compound with similar effects and risks.
Phentermine: Another substituted amphetamine used for weight loss but with a different safety profile.
This compound’s uniqueness lies in its dual action of improving glycemic control and reducing lipid levels, which made it a valuable therapeutic agent before its safety concerns were identified .
Properties
IUPAC Name |
2-[1-[3-(trifluoromethyl)phenyl]propan-2-ylamino]ethyl benzoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3NO2.ClH/c1-14(12-15-6-5-9-17(13-15)19(20,21)22)23-10-11-25-18(24)16-7-3-2-4-8-16;/h2-9,13-14,23H,10-12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOALSPYZIIXEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)NCCOC(=O)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
23602-78-0 (Parent) | |
Record name | Benfluorex hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023642662 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8045854 | |
Record name | Benfluorex hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23642-66-2, 23602-78-0 | |
Record name | Benfluorex hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23642-66-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benfluorex hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023642662 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benfluorex hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757396 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benfluorex hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[[1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl]amino]ethyl benzoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.623 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENFLUOREX HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X7O165XZ00 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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